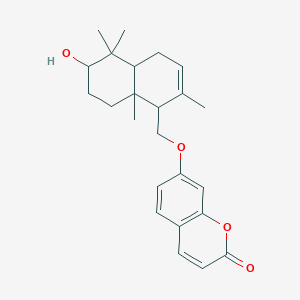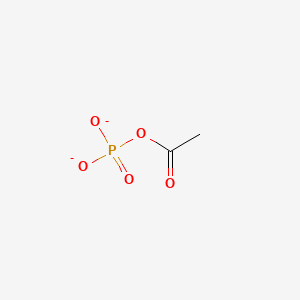
Indoxyl glucuronide
Übersicht
Beschreibung
Indoxyl glucuronide is a natural human metabolite of indoxyl generated in the liver by UDP-glucuronyltransferase . Glucuronidation is used to assist in the excretion of toxic substances, drugs, and other substances that cannot be used as an energy source .
Synthesis Analysis
Indoxyl-glucuronides are prepared along with 22 intermediates . Of the target compounds, four contain a conjugatable handle (azido-PEG, hydroxy-PEG, or BCN) attached to the indoxyl moiety, while three are isomers that include a PEG-ethynyl group at the 5-, 6-, or 7-position . Each indoxyl-glucuronide has been examined upon treatment with β-glucuronidase to form the corresponding indigoid dye .Molecular Structure Analysis
The Indoxyl glucuronide molecule contains a total of 39 bond(s). There are 24 non-H bond(s), 11 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 4 hydroxyl group(s), 3 secondary alcohol(s), 1 ether(s) .Chemical Reactions Analysis
Indoxyl-β-D-glucuronide (IBDG) is used as a substrate and cleaved by β-glucuronidase, releasing the water-insoluble blue-indigo aglycone with UV absorption at 450 nm .Physical And Chemical Properties Analysis
Indoxyl glucuronide is a white to off-white crystalline powder . It has a molecular weight of 408.46 g/mol .Wissenschaftliche Forschungsanwendungen
Enzymatically Triggered Cross-Linking
Indoxyl glucuronide can undergo oxidative dimerization upon treatment with β-glucuronidase under physiological conditions, forming an indigoid dye . This property is utilized in bioconjugation chemistry, where the compound serves as a chromogenic agent. The ability to cross-link molecules under physiological conditions is valuable in bioorganic chemistry, particularly for creating visual markers in complex biological systems .
Histological Applications
Historically, the core chemistry of indoxyl compounds, including indoxyl glucuronide, has been employed in histology. The enzymatic action on these compounds helps identify the location of enzymes in cells and tissues. The chromogenic readout provided by the indigoid dye formation is crucial for visualizing cellular components under a microscope .
Tryptophan Metabolism Studies
Indoxyl glucuronide is a metabolite in the tryptophan metabolism pathway. Research involving patients undergoing hemodialysis has highlighted the role of gut microbiota in the biosynthesis of indole derivatives, including indoxyl glucuronide. This research is significant for understanding the interplay between gut microbiota and tryptophan metabolites, which is crucial for homeostasis and pathogenesis in the human body .
Gut Microbiome Research
The gut microbiome’s composition and its metabolic features can be studied by analyzing the concentration of tryptophan and indole metabolites like indoxyl glucuronide. Such studies are essential for identifying gut microbiome signatures associated with metabolic pathways and understanding their impact on health and disease .
Bioorganic Chemistry Applications
Indoxyl glucuronide’s role in bioorganic chemistry extends to the synthesis of target compounds with conjugatable handles. These handles, such as azido-PEG, hydroxy-PEG, or BCN, are attached to the indoxyl moiety and are used for bioconjugation chemistry with a chromogenic readout, which is beneficial for various physiological applications .
Oxidative Dimerization Research
The spontaneous oxidative dimerization of indoxyl glucuronide to form indigoid dye is a subject of interest in chemical research. Understanding the yields of indigoid formation and the effects of various substituents on the indoxyl moiety can lead to advancements in the development of new chromogenic agents and cross-linking methodologies .
Wirkmechanismus
Target of Action
Indoxyl glucuronide primarily targets the aryl hydrocarbon receptor (AHR) . The AHR is a ligand-activated transcription factor that is involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . Indoxyl glucuronide also inhibits the organic cation transporter-2 (OCT-2) , which plays a role in the kidney excretion of drugs and environmental toxins .
Mode of Action
Indoxyl glucuronide interacts with its targets by inhibiting hypoxia-inducible factor (HIF)-dependent erythropoietin expression through activation of the aryl hydrocarbon receptor (AHR) . It also inhibits the organic cation transporter-2 (OCT-2), affecting the excretion of certain substances .
Biochemical Pathways
Indoxyl glucuronide is involved in various metabolic pathways. Increased levels of indoxyl glucuronide have been associated with alanine degradation I, anaerobic fatty acid beta-oxidation, arginine degradation II, propionate production I, succinate conversion to propionate, urea degradation, and arginine degradation V .
Pharmacokinetics
Indoxyl glucuronide is a natural human metabolite of indoxyl generated in the liver by UDP-glucuronyltransferase . Glucuronidation is used to assist in the excretion of toxic substances, drugs, and other substances that cannot be used as an energy source .
Result of Action
The action of indoxyl glucuronide results in the inhibition of hypoxia-induced HIF transcriptional activation and erythropoietin (EPO) expression . This can have significant effects at the molecular and cellular levels.
Action Environment
The action of indoxyl glucuronide can be influenced by various environmental factors. For instance, its conversion into the corresponding indigoid dye via oxidative dimerization is known to occur upon treatment with β-glucuronidase under physiological conditions . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of specific enzymes and physiological conditions.
Zukünftige Richtungen
Indoxyl-glucuronides, upon treatment with β-glucuronidase under physiological conditions, are well known to afford the corresponding indigoid dye via oxidative dimerization . The results suggest the utility of tethered indoxyl-glucuronides for use in bioconjugation chemistry with a chromogenic readout under physiological conditions . This could underpin a range of applications in bioorganic chemistry .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8/h1-5,9-12,14-18H,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYNOZVWCFXSNE-BYNIDDHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957188 | |
| Record name | 3-Indolyl-beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indoxyl glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Indoxyl glucuronide | |
CAS RN |
35804-66-1 | |
| Record name | 3-Indolyl-β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35804-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoxyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035804661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Indolyl-beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indoxyl glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is indoxyl glucuronide and where does it come from?
A1: Indoxyl glucuronide is a metabolite of tryptophan produced by the gut microbiome. [, ] Bacteria in the colon metabolize tryptophan into indole, which is further metabolized in the liver into indoxyl sulfate and indoxyl glucuronide. [, ]
Q2: Why is indoxyl glucuronide important in the context of kidney disease?
A2: Indoxyl glucuronide is considered a uremic toxin, meaning it accumulates in the blood of patients with chronic kidney disease (CKD) due to impaired kidney function. [, , ]
Q3: Does indoxyl glucuronide directly impact cognitive function in CKD patients?
A4: A study investigating the relationship between uremic toxin levels and cognitive function after kidney transplantation found no significant improvement in cognitive domains specifically related to the transplant within the first three months. [] This suggests that indoxyl glucuronide, despite its decrease after transplantation, might not have an immediate effect on cognitive function.
Q4: Are there dietary factors that influence indoxyl glucuronide levels?
A5: Yes, dietary protein intake can significantly affect the generation of indoxyl glucuronide. [] A study in human subjects showed that a high protein diet led to increased plasma levels and urinary excretion of indoxyl glucuronide. []
Q5: What analytical techniques are used to measure indoxyl glucuronide?
A7: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive method used to measure indoxyl glucuronide levels in various biological samples, including serum and urine. [, , ]
Q6: How does the structure of indoxyl glucuronide relate to its properties?
A8: Indoxyl glucuronide is formed by the conjugation of glucuronic acid to the indoxyl molecule. [, ] This glucuronidation process often increases water solubility, aiding in the excretion of compounds like indoxyl glucuronide. [] Researchers have synthesized various indoxyl glucuronide derivatives, modifying their structures to explore their potential in bioconjugation chemistry and drug delivery. []
Q7: Are there any known effects of indoxyl glucuronide on erythropoiesis?
A9: Yes, research suggests that indoxyl glucuronide might negatively impact erythropoiesis. [] A study found that indoxyl glucuronide inhibited hypoxia-inducible factor-dependent erythropoietin expression, potentially contributing to anemia in CKD patients. []
Q8: Does the presence or absence of a colon impact indoxyl glucuronide levels?
A10: Yes, a study comparing hemodialysis patients with and without colons found that indoxyl glucuronide was significantly lower in patients without colons. [] This finding underscores the crucial role of the colon and its resident microbiota in generating this uremic toxin.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





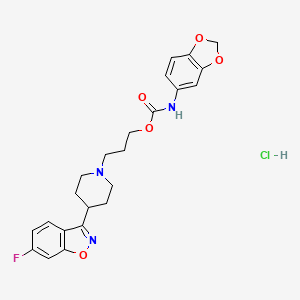
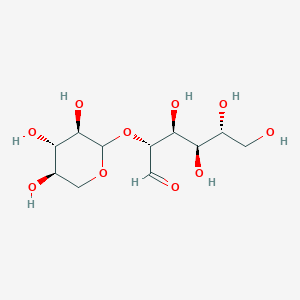


![2-[(2-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-2-oxoethyl)thio]-3-morpholin-4-ylquinoxaline](/img/structure/B1225988.png)
![1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B1225989.png)
![[4-(2-Pyrimidinyl)-1-piperazinyl]-[1-[4-(2-pyrimidinyl)-1-piperazinyl]-4-isoquinolinyl]methanone](/img/structure/B1225990.png)
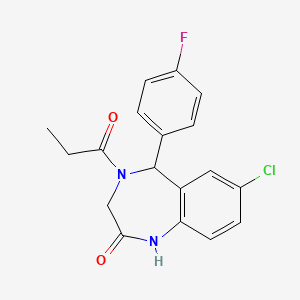
![(1S,9S,13S)-1,13-diethyl-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1225993.png)
